molecular formula C30H46O8 B1198387 Divaricoside CAS No. 508-84-9

Divaricoside

Cat. No. B1198387
CAS RN: 508-84-9
M. Wt: 534.7 g/mol
InChI Key: LEORFFVSVUWAEY-WJOPOJKJSA-N
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Description

Divaricoside is a cardiac glycoside (CG) isolated from Strophanthus divaricatus . It has a molecular formula of C30H46O8 . It is also known by other names such as Sarmentogenin 3-O-α-L-oleandroside .


Molecular Structure Analysis

Divaricoside has a molecular formula of C30H46O8, an average mass of 534.681 Da, and a mono-isotopic mass of 534.319275 Da . It has 13 defined stereocenters .

Scientific Research Applications

  • Divaricoside has shown significant activity against Oncomelania, a type of snail. Different preparations of Divaricoside, such as solutions, granules, and powders, have been effective, with granules demonstrating optimal activity (Zhao Hong-mei, 2012).

  • The compound affects the glycogen and protein content in Oncomelania, suggesting its impact on the energy metabolism pathways of parasites (Peng Ben-ying, 2008).

  • Divaricoside has been studied for its effects on intracellular free calcium concentration in ventricular myocytes of guinea pigs, indicating its potential role in cardiac functions (Q. Yi, 2007).

  • It exhibits antitumor effects in human oral squamous cell carcinoma cells, suggesting its potential as a therapeutic agent in cancer treatment. The study revealed its impact on cell growth inhibition, apoptosis induction, and autophagy in cancer cells (J. Weng et al., 2019).

properties

IUPAC Name

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-3-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-26(28)22(31)14-29(3)20(8-10-30(21,29)34)17-11-24(32)36-15-17/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20+,21+,22+,23-,25-,26+,27-,28-,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEORFFVSVUWAEY-WJOPOJKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201111137
Record name (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Divaricoside

CAS RN

508-84-9
Record name (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=508-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Divaside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3β,5β,11α)-3-[(2,6-Dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)oxy]-11,14-dihydroxycard-20(22)-enolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201111137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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